molecular formula C11H14O3 B14469653 tert-BUTYROPHENONE, 3',4'-DIHYDROXY- CAS No. 72017-59-5

tert-BUTYROPHENONE, 3',4'-DIHYDROXY-

Cat. No.: B14469653
CAS No.: 72017-59-5
M. Wt: 194.23 g/mol
InChI Key: PYYHPJWXMOZDTP-UHFFFAOYSA-N
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Description

tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is an organic compound that belongs to the class of phenones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and two hydroxyl groups at the 3’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by hydroxylation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    tert-BUTYROPHENONE, 3’,4’-DIMETHOXY-: Similar structure but with methoxy groups instead of hydroxyl groups.

    4-tert-Butylphenol: Lacks the carbonyl group and hydroxyl groups.

    3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a ketone.

Uniqueness

tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical and biological properties

Properties

CAS No.

72017-59-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H14O3/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,12-13H,1-3H3

InChI Key

PYYHPJWXMOZDTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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